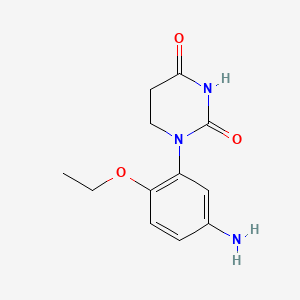![molecular formula C9H7F3O3S B13484501 Ethyl 2-oxo-2-[4-(trifluoromethyl)thiophen-3-yl]acetate](/img/structure/B13484501.png)
Ethyl 2-oxo-2-[4-(trifluoromethyl)thiophen-3-yl]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-oxo-2-[4-(trifluoromethyl)thiophen-3-yl]acetate is a chemical compound with a unique structure that includes a thiophene ring substituted with a trifluoromethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-oxo-2-[4-(trifluoromethyl)thiophen-3-yl]acetate typically involves the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-oxo-2-[4-(trifluoromethyl)thiophen-3-yl]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
Ethyl 2-oxo-2-[4-(trifluoromethyl)thiophen-3-yl]acetate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of organic semiconductors and other advanced materials.
Mecanismo De Acción
The mechanism of action of ethyl 2-oxo-2-[4-(trifluoromethyl)thiophen-3-yl]acetate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects .
Comparación Con Compuestos Similares
Ethyl 2-oxo-2-[4-(trifluoromethyl)thiophen-3-yl]acetate can be compared with other thiophene derivatives, such as:
Ethyl 2,2-difluoro-2-(2-oxo-2H-chromen-3-yl) acetate: This compound has similar structural features but includes a chromenyl group instead of a thiophene ring.
Thiophene-2-carboxylic acid: A simpler thiophene derivative used in various chemical syntheses.
The uniqueness of this compound lies in its trifluoromethyl substitution, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C9H7F3O3S |
|---|---|
Peso molecular |
252.21 g/mol |
Nombre IUPAC |
ethyl 2-oxo-2-[4-(trifluoromethyl)thiophen-3-yl]acetate |
InChI |
InChI=1S/C9H7F3O3S/c1-2-15-8(14)7(13)5-3-16-4-6(5)9(10,11)12/h3-4H,2H2,1H3 |
Clave InChI |
MJXNSPPGLZYVIW-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(=O)C1=CSC=C1C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


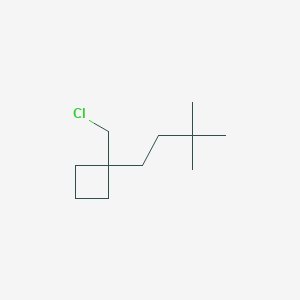

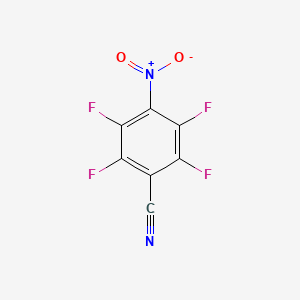
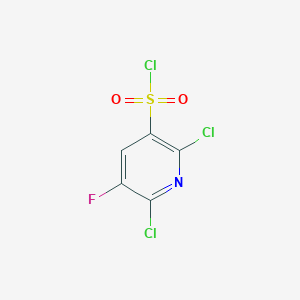
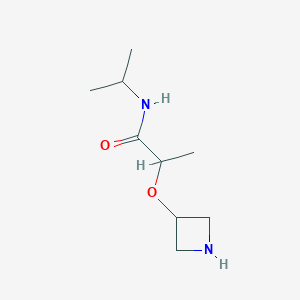
![N-benzyl-3-methyl-1H-pyrazolo[3,4-b]pyridin-5-amine](/img/structure/B13484450.png)


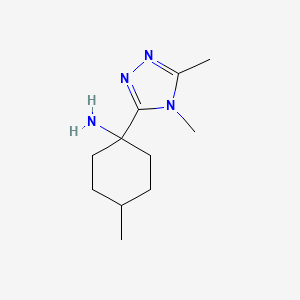
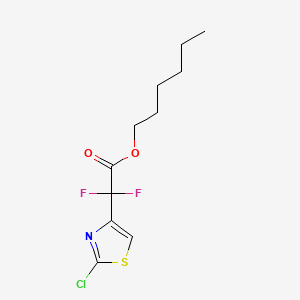
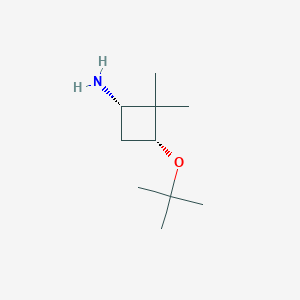
![rac-(4aR,7aR)-6-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4,4-dioxo-hexahydro-2H-4lambda6-[1,4]oxathiino[2,3-c]pyrrole-7a-carboxylic acid](/img/structure/B13484486.png)

